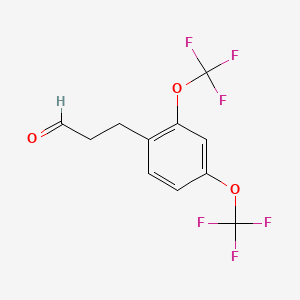
(2,4-Bis(trifluoromethoxy)phenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Bis(trifluoromethoxy)phenyl)propanal is an organic compound with the molecular formula C11H8F6O3 and a molecular weight of 302.17 g/mol This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group
Métodos De Preparación
The synthesis of (2,4-Bis(trifluoromethoxy)phenyl)propanal typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,4-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy groups. This is followed by a reaction with propanal to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs
Análisis De Reacciones Químicas
(2,4-Bis(trifluoromethoxy)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives
Aplicaciones Científicas De Investigación
(2,4-Bis(trifluoromethoxy)phenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2,4-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied
Comparación Con Compuestos Similares
(2,4-Bis(trifluoromethoxy)phenyl)propanal can be compared with other similar compounds, such as:
Similar Compounds: Compounds with similar structures include 2,4-dimethoxybenzaldehyde and 2,4-difluorobenzaldehyde.
Uniqueness: The presence of trifluoromethoxy groups imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C11H8F6O3 |
|---|---|
Peso molecular |
302.17 g/mol |
Nombre IUPAC |
3-[2,4-bis(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O3/c12-10(13,14)19-8-4-3-7(2-1-5-18)9(6-8)20-11(15,16)17/h3-6H,1-2H2 |
Clave InChI |
HCTOQSZJODQIJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















